molecular formula C26H26N2 B14297977 N~1~,N~1~-Diethyl-N~4~-(naphthalen-1-yl)-N~4~-phenylbenzene-1,4-diamine CAS No. 113940-59-3

N~1~,N~1~-Diethyl-N~4~-(naphthalen-1-yl)-N~4~-phenylbenzene-1,4-diamine

Katalognummer: B14297977
CAS-Nummer: 113940-59-3
Molekulargewicht: 366.5 g/mol
InChI-Schlüssel: YNHJWLYWUFTBOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~,N~1~-Diethyl-N~4~-(naphthalen-1-yl)-N~4~-phenylbenzene-1,4-diamine is an organic compound known for its unique structural properties and applications in various scientific fields. This compound features a complex aromatic system, making it a subject of interest in organic chemistry and materials science.

Vorbereitungsmethoden

The synthesis of N1,N~1~-Diethyl-N~4~-(naphthalen-1-yl)-N~4~-phenylbenzene-1,4-diamine typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, followed by coupling reactions to form the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity.

Analyse Chemischer Reaktionen

N~1~,N~1~-Diethyl-N~4~-(naphthalen-1-yl)-N~4~-phenylbenzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone derivatives.

    Reduction: Reduction reactions may yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic system. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N~1~,N~1~-Diethyl-N~4~-(naphthalen-1-yl)-N~4~-phenylbenzene-1,4-diamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Wirkmechanismus

The mechanism of action of N1,N~1~-Diethyl-N~4~-(naphthalen-1-yl)-N~4~-phenylbenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, influencing its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

N~1~,N~1~-Diethyl-N~4~-(naphthalen-1-yl)-N~4~-phenylbenzene-1,4-diamine can be compared with other similar compounds, such as:

    N~1~,N~1~-Diethyl-N~4~-(2-nitrobenzo[b]thiophen-3-yl)benzene-1,4-diamine: Differing in the substituent groups attached to the aromatic rings.

    N~1~,N~1~-Diethyl-N~4~-(naphthalen-2-yl)-N~4~-phenylbenzene-1,4-diamine: Varying in the position of the naphthyl group. These comparisons highlight the uniqueness of N1,N~1~-Diethyl-N~4~-(naphthalen-1-yl)-N~4~-phenylbenzene-1,4-diamine in terms of its structural properties and reactivity.

Eigenschaften

CAS-Nummer

113940-59-3

Molekularformel

C26H26N2

Molekulargewicht

366.5 g/mol

IUPAC-Name

1-N,1-N-diethyl-4-N-naphthalen-1-yl-4-N-phenylbenzene-1,4-diamine

InChI

InChI=1S/C26H26N2/c1-3-27(4-2)22-17-19-24(20-18-22)28(23-13-6-5-7-14-23)26-16-10-12-21-11-8-9-15-25(21)26/h5-20H,3-4H2,1-2H3

InChI-Schlüssel

YNHJWLYWUFTBOU-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.